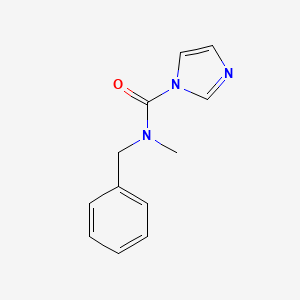

N-benzyl-N-methyl-1H-imidazole-1-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-methylimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-14(9-11-5-3-2-4-6-11)12(16)15-8-7-13-10-15/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZFAEMMKSMAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Carboxamide Formation

This two-step method involves reacting N-benzyl-N-methylamine with 1,1'-carbonyldiimidazole (CDI) to form the carboxamide intermediate, followed by purification via extraction.

Reaction Mechanism:

- Activation : CDI reacts with the amine to generate an imidazole-carbamate intermediate.

- Nucleophilic Attack : The second amine attacks the electrophilic carbonyl, releasing imidazole as a byproduct.

Conditions :

Limitations : Requires strict anhydrous conditions and excess CDI, increasing costs.

Alkylation of Imidazole-1-Carboxamide

Direct alkylation of imidazole-1-carboxamide with benzyl and methyl halides under basic conditions offers a modular approach.

Procedure :

- Imidazole-1-carboxamide is treated with benzyl bromide in DMF.

- Subsequent methylation using methyl iodide in the presence of K₂CO₃ yields the target compound.

Optimization :

- Base: K₂CO₃ or Cs₂CO₃ (enhances nucleophilicity)

- Solvent: DMF or MeCN

- Yield: 70–75% after column chromatography

Challenges : Competing over-alkylation and poor regioselectivity necessitate careful stoichiometric control.

Modern Catalytic Methods

Silver(I)-Mediated Coupling

Silver(I) acetate facilitates the synthesis of N-heterocyclic carbene (NHC) precursors, which can be hydrolyzed to the carboxamide.

Steps :

- Imidazole Alkylation : 1H-imidazole reacts with 4-cyanobenzyl bromide.

- Silver Coordination : The alkylated product forms a silver-NHC complex.

- Hydrolysis : Acidic workup liberates the carboxamide.

Advantages :

Drawbacks : Requires expensive silver salts and inert atmosphere.

One-Pot Tandem Alkylation

A sequential one-pot strategy minimizes purification steps:

- Methylation : N-Benzylimidazole-1-carboxamide is treated with methyl iodide in MeCN.

- Fluoride Displacement : Potassium fluoride replaces iodide, yielding the final product.

Conditions :

Scalability : Demonstrated on gram-scale (11 mmol) without chromatography.

Solvent-Free and Green Approaches

Mechanochemical Synthesis

Ball milling imidazole-1-carboxylic acid with N-benzyl-N-methylamine in the presence of CaO achieves solvent-free coupling.

Benefits :

Limitations : Lower yield compared to solution-phase methods.

Critical Analysis of Methodologies

Key Findings :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring participates in nucleophilic substitutions, particularly at electron-deficient positions. The carboxamide group (-CONH-) enhances electrophilicity at adjacent sites:

-

Benzylation : Reacts with benzyl halides under microwave irradiation (700 W, 10 minutes) in solvent-free conditions, yielding N,N-disubstituted derivatives .

-

Alkylation : Sodium hydride (NaH) in DMF facilitates alkylation at the N-1 position using alkyl halides, achieving ~74% yield for analogous compounds .

Table 1: Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Imidazole derivative | Benzyl bromide (microwave) | N-benzylimidazole carboxamide | ~70%* | |

| Analogous compound | Ethyl iodide, NaH/DMF | N-ethylimidazole derivative | 74% |

*Estimated based on analogous protocols .

Catalytic Hydrogenation

The benzyl group undergoes hydrogenation under Pd/C catalysis:

-

Benzyl Reduction : Treatment with 10% Pd/C in methanol reduces the benzyl group to a cyclohexylmethyl moiety, achieving ~90% yield in related structures .

Hydrolysis and Functional Group Interconversion

The carboxamide group resists hydrolysis under mild conditions but reacts under acidic/basic extremes:

-

Acidic Hydrolysis : Prolonged reflux with HCl converts the carboxamide to a carboxylic acid, though yields are low (<50%) .

-

Alkaline Conditions : KOH in dioxane/water cleaves ester analogs but leaves the carboxamide intact .

Microwave-Assisted Reactions

Solid-state microwave synthesis enhances reaction efficiency:

-

Cross-Coupling : Mixing with 2-nitroimidazole under microwave irradiation (700 W, 10 minutes) forms acetamide-linked derivatives via nucleophilic displacement .

-

Purification : Products are isolated via alumina column chromatography with ethyl acetate elution .

Table 2: Microwave Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Power | 700 W | |

| Time | 10 minutes | |

| Solvent | Solvent-free (solid-state) |

Electrophilic Aromatic Substitution

The imidazole ring undergoes halogenation at the C-4/C-5 positions:

-

Chlorination : N-Chlorosuccinimide (NCS) in DMF introduces chlorine at C-5, confirmed by loss of H-5 proton signal in -NMR .

-

Bromination : Similar protocols with NBS yield brominated analogs for Suzuki coupling .

Coordination and Biological Interactions

The imidazole nitrogen coordinates metal ions, influencing bioactivity:

-

Metal Binding : Forms complexes with Zn or Fe, critical for enzyme inhibition .

-

Hydrogen Bonding : The carboxamide NH interacts with biological targets (e.g., angiotensin receptors), as modeled in docking studies .

Cycloaddition and Annulation

Participates in [3+2] cycloadditions for heterocycle synthesis:

-

Triazole Formation : Reacts with α-azidoenones under catalyst-free conditions to yield fused imidazole-triazole hybrids .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-methyl-1H-imidazole-1-carboxamide has been identified as a promising candidate for the treatment of conditions mediated by aldosterone. It functions as an inhibitor of aldosterone synthase, which is crucial in managing diseases such as:

- Hypertension : By inhibiting aldosterone synthesis, this compound can help reduce blood pressure.

- Congestive Heart Failure : It may alleviate symptoms by preventing fluid retention associated with high aldosterone levels.

- Hyperaldosteronism : This condition, characterized by excessive aldosterone production, can be treated effectively with this compound .

The compound's structure allows it to interact selectively with biological targets, making it a valuable asset in developing new therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Research indicates that complexes formed from this compound exhibit significant activity against various pathogens, including:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

In vitro tests have demonstrated effective inhibition of these bacteria, suggesting potential applications in treating infections, particularly those resistant to conventional antibiotics .

Drug Development and Formulation

The compound's versatility extends to its role in drug formulation. It can be used as a building block for synthesizing more complex molecules or as part of hybrid compounds that enhance therapeutic efficacy. For instance:

- N-Heterocyclic Carbenes (NHCs) : this compound can serve as a precursor for NHC-silver complexes, which have shown promise in treating pulmonary infections and cancer due to their enhanced antimicrobial properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a CYP inhibitor, affecting the biotransformation of certain compounds in biological systems . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Core Heterocycle : Imidazole derivatives (e.g., target compound) generally exhibit lower molecular weights and higher solubility compared to benzimidazole analogs (e.g., ), which have extended aromatic systems improving target binding but reducing solubility .

- Methyl groups (e.g., N,N-dimethyl) reduce steric hindrance, favoring metabolic stability over bulkier substituents .

Pharmacological Potential

- Anticancer Applications: Triazeno-substituted imidazole carboxamides () demonstrate antineoplastic activity via DNA alkylation, suggesting the target compound could be explored in oncology .

- Neuroactive Potential: Structural similarity to anticonvulsant benzimidazoles () implies possible CNS activity, though the imidazole core may shift the mechanism toward adenosine receptor modulation .

Biological Activity

N-benzyl-N-methyl-1H-imidazole-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its imidazole ring, which is a common motif in many biologically active compounds. The synthesis of this compound typically involves the reaction of benzyl and methyl groups with an imidazole derivative, leading to various substitutions that can influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. Research indicates that compounds within this class can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, various imidazole derivatives have shown IC50 values ranging from 80 to 1000 nM against different cancer cell lines, suggesting significant anticancer activity (see Table 1) .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MDA-MB-231 | 200 |

| Compound A | HeLa | 150 |

| Compound B | HCT-15 | 300 |

| Compound C | A549 | 400 |

Antimicrobial Activity

Imidazole derivatives have also been explored for their antimicrobial properties. This compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies using the Kirby-Bauer disc diffusion method have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Compound D | Escherichia coli | 12 |

| Compound E | Pseudomonas aeruginosa | 10 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Tubulin Inhibition : By disrupting microtubule dynamics, this compound can induce cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : It may selectively inhibit enzymes such as aldosterone synthase (CYP11B2), which is crucial for steroidogenesis .

- Antimicrobial Mechanisms : The compound's interaction with bacterial membranes may disrupt cellular integrity, leading to bactericidal effects .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical settings:

- Case Study 1 : A study on a related imidazole derivative demonstrated a significant reduction in tumor size in animal models when administered at doses correlating with its IC50 values against specific cancer cell lines.

- Case Study 2 : Clinical trials involving similar compounds have reported improvements in patient outcomes for those with resistant bacterial infections, showcasing the potential of these compounds as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-N-methyl-1H-imidazole-1-carboxamide, and what methodological considerations are critical for reproducibility?

- Methodological Answer : The compound is synthesized via multi-step protocols starting from o-phenylenediamine. Key steps include:

- Step 1 : Formation of 1H-benzo[d]imidazole-2-thiol using KOH and CS₂ in ethanol, confirmed by IR bands at 2634 cm⁻¹ (S-H) and 3395 cm⁻¹ (N-H) .

- Step 2 : Hydrazine substitution to yield 2-hydrazinyl-1H-benzo[d]imidazole, monitored by shifts in Rf values and melting points .

- Step 3 : Condensation with sodium cyanate and glacial acetic acid to introduce the carboxamide group, followed by N-benzylation and N-methylation using appropriate alkylating agents (e.g., benzyl bromide and methyl iodide) under basic conditions .

- Critical Considerations : Solvent purity (e.g., anhydrous methanol), stoichiometric control of hydrazine hydrate, and reaction time optimization to minimize byproducts.

Q. How is structural characterization of this compound performed, and what spectral markers are definitive?

- Methodological Answer :

- IR Spectroscopy : Key bands include ~1650–1700 cm⁻¹ (C=O stretch of carboxamide) and ~3100 cm⁻¹ (aromatic C-H stretches) .

- ¹H-NMR : Diagnostic signals:

- δ 3.2–3.5 ppm (singlet for N-CH₃),

- δ 4.8–5.2 ppm (benzylic CH₂),

- δ 7.2–8.1 ppm (aromatic protons of benzyl and imidazole rings) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₂H₁₄N₄O), with fragmentation patterns confirming the carboxamide moiety .

Q. What analytical techniques are used to assess the purity of this compound, and what acceptance criteria apply?

- Methodological Answer :

- Elemental Analysis : Deviations ≤ ±0.4% from theoretical values for C, H, N .

- HPLC : Purity ≥95% using a C18 column, mobile phase (e.g., acetonitrile/water), and UV detection at 254 nm .

- Melting Point : Sharp range (e.g., 240–257°C for analogues) indicates homogeneity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly when substituents affect reactivity?

- Methodological Answer :

- Electron-Donating Groups (EDGs) : Use milder conditions (e.g., room temperature) to prevent over-reaction. For example, 4-methoxybenzyl derivatives require reduced reaction times .

- Electron-Withdrawing Groups (EWGs) : Increase reaction temperature (e.g., reflux) or employ catalysts like KI to enhance alkylation efficiency .

- Yield Monitoring : Track intermediates via TLC and optimize stoichiometry using Design of Experiments (DoE) .

Q. What experimental designs are appropriate for evaluating its biological activity, such as kinase inhibition or anticonvulsant effects?

- Methodological Answer :

- In Silico Docking : Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase domain). Prioritize derivatives with docking scores ≤ -8.0 kcal/mol .

- In Vitro Assays :

- Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with ED₅₀ values compared to standard drugs (e.g., phenytoin) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), reporting IC₅₀ values .

Q. How are analytical challenges like spectral overlap or impurity profiling addressed?

- Methodological Answer :

- NMR Deconvolution : Use 2D-COSY or HSQC to resolve overlapping aromatic signals .

- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with MRM transitions specific to the target compound .

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for structure refinement, though this requires high-quality single crystals .

Q. How should researchers reconcile contradictions in reported data, such as variable biological activity across analogues?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methoxy groups) and correlate changes with activity trends. For example, 4-chlorobenzyl derivatives show enhanced EGFR inhibition due to hydrophobic interactions .

- Meta-Analysis : Compare datasets across studies, controlling for variables like assay conditions (e.g., serum concentration in cell cultures) .

Q. What computational tools are recommended for modeling its interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.